3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Overview
Description
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide is a chemical compound offered by several scientific research suppliers . It’s often used in life science research .
Molecular Structure Analysis
The molecular formula of this compound is C15H11F3O4S . It has an average mass of 344.306 Da and a monoisotopic mass of 344.033020 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.3 g/mol .Scientific Research Applications
Interaction with Cyclodextrins
- Phenoxathiin derivatives, including 3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide, demonstrate interesting interactions with cyclodextrins. Circular dichroism spectroscopy studies reveal insights into the chirality and inclusion processes of these compounds in various cyclodextrin environments (Sandu, Tablet, & Hillebrand, 2013).
Molecular Synthesis and Characterization
- Detailed studies on the synthesis and characterization of phenoxathiin derivatives, including methodologies for creating fluorinated analogs, provide valuable insights for their use in various chemical applications (Boros et al., 1998).
Application in Fluorescence Probes
- Phenoxathiin compounds are utilized in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, offering potential applications in biological and chemical studies (Setsukinai et al., 2003).
Thermally-Activated Delayed Fluorescence
- Research into thermally-activated delayed fluorescence (TADF) emitters has incorporated phenoxathiin derivatives. These studies focus on the impact of regio- and conformational isomerization on the efficiency of TADF emitters, important for organic light-emitting diodes (Etherington et al., 2017).
Pharmaceutical Applications
- The metabolism of phenoxathiin derivatives in human liver microsomes has been studied. This research is pivotal for understanding the biotransformation of these compounds when considering pharmaceutical applications (Shockcor et al., 1996).
properties
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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